4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
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Overview
Description
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile is an organic compound that features a bromomethyl group, a difluoromethoxy group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(difluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for studying biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the difluoromethoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-(Difluoromethoxy)benzonitrile: Lacks the bromomethyl group, limiting its use in reactions requiring a good leaving group.
4-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect the reactivity and selectivity of reactions.
Uniqueness
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile is unique due to the presence of both the bromomethyl and difluoromethoxy groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
4-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-2-1-6(5-13)3-8(7)14-9(11)12/h1-3,9H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSPIZEQXQXLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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